

Application Note: High-Throughput Scaffold Diversification Using 4-(2-Oxopiperidin-1-yl)benzaldehyde

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Compound of Interest

Compound Name:	4-(2-Oxopiperidin-1-yl)benzaldehyde
CAS No.:	919121-22-5
Cat. No.:	B12450812

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Executive Summary & Chemical Profile[1]

4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 919121-22-5) is a bifunctional building block containing a reactive formyl group and a pharmacophoric lactam ring. While primarily known as a key intermediate in the synthesis of Apixaban (Eliquis), its structural features make it an ideal candidate for Multicomponent Reactions (MCRs).

By utilizing the aldehyde handle in MCRs, researchers can rapidly generate libraries of "Apixaban-like" analogs, retaining the critical S4-binding lactam motif while diversifying the core scaffold to explore novel chemical space (e.g., dihydropyrimidinones, peptidomimetics).

Chemical Specifications

Parameter	Data
Chemical Name	4-(2-Oxopiperidin-1-yl)benzaldehyde
CAS Number	919121-22-5
Molecular Weight	203.24 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water
Stability	Stable under standard conditions; Lactam ring susceptible to hydrolysis in strong boiling base.
Reactivity Profile	Para-substituted benzaldehyde. The N-linked lactam is moderately electron-donating via resonance, activating the aldehyde for nucleophilic attack (imination) relative to nitro-benzaldehydes, but deactivating relative to amino-benzaldehydes.

Application I: The Biginelli Reaction (Dihydropyrimidinone Synthesis)

The Biginelli reaction allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold known for calcium channel blocking and antiviral activity.

Rationale

Coupling the Factor Xa-binding lactam tail with a DHPM core creates a hybrid scaffold with high potential for cardiovascular and antiviral bioactivity.

Experimental Protocol

Scale: 1.0 mmol Reaction Type: Acid-Catalyzed Condensation

Reagents

- Substrate: **4-(2-Oxopiperidin-1-yl)benzaldehyde** (203 mg, 1.0 mmol)
- 1,3-Dicarbonyl: Ethyl acetoacetate (130 mg, 1.0 mmol)
- Urea Source: Urea (72 mg, 1.2 mmol) or Thiourea (for thio-analogs)
- Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) OR TMSCl (2 equiv)
- Solvent: Ethanol (Absolute, 3 mL) or Acetonitrile

Step-by-Step Methodology

- Charge: In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in Ethanol.
- Activate: Add the catalyst. Stir for 5 minutes at Room Temperature (RT) to facilitate pre-complexation/activation of the carbonyl.
- Addition: Add Urea in a single portion.
- Reaction:
 - Thermal Method:^[1] Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
 - Microwave Method (Preferred): Heat at 120°C for 15 minutes (max power 150W).
- Work-up: Cool the reaction mixture to RT. The product often precipitates directly from ethanol.
 - If precipitate forms: Filter and wash with cold ethanol/water (1:1).
 - If no precipitate: Evaporate solvent, redissolve in minimal hot ethanol, and induce crystallization with cold water.
- Purification: Recrystallization from EtOH/DMF is recommended over chromatography to preserve the lactam integrity.

Expected Outcome

- Yield: 75–85%
- Product: Ethyl 4-(4-(2-oxopiperidin-1-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Application II: The Ugi 4-Component Reaction (Peptidomimetic Synthesis)

The Ugi reaction (U-4CR) is the gold standard for generating diversity. It couples the aldehyde with an amine, an acid, and an isocyanide to form an

-acylamino amide.^{[2][3][4]}

Rationale

This protocol generates "linear" diversity, allowing the insertion of the lactam-phenyl motif into peptide-like backbones, useful for protease inhibitor discovery.

Experimental Protocol

Scale: 1.0 mmol Reaction Type: Isocyanide-based Multicomponent Reaction

Reagents

- Aldehyde: **4-(2-Oxopiperidin-1-yl)benzaldehyde** (1.0 mmol)
- Amine: Benzylamine or Aniline derivatives (1.0 mmol)
- Acid: Benzoic acid or Boc-protected amino acids (1.0 mmol)
- Isocyanide: *tert*-Butyl isocyanide or Cyclohexyl isocyanide (1.0 mmol)
- Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the reaction.

Step-by-Step Methodology

- Imine Formation (Critical Step): Dissolve the aldehyde and amine in MeOH (2 mL). Stir at RT for 30–60 minutes.^[5] Visual Cue: Solution may turn slightly yellow/cloudy as the imine forms

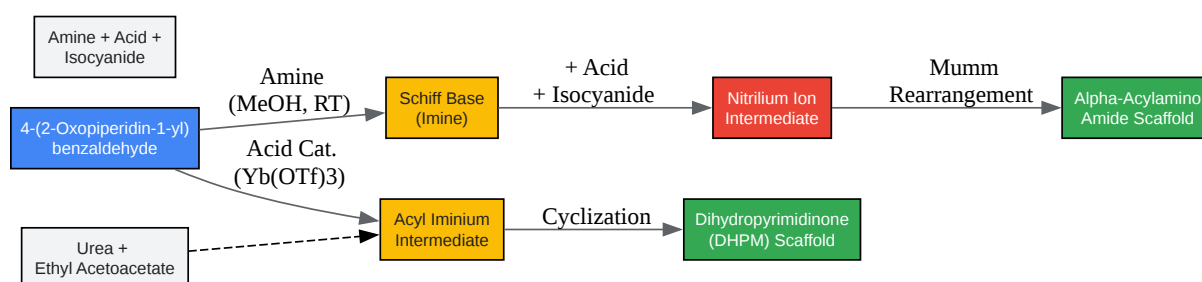
and water is released.

- Expert Tip: Add anhydrous Na_2SO_4 (200 mg) to sequester water and drive imine formation if using electron-deficient amines.
- Acid Addition: Add the carboxylic acid. Stir for 5 minutes.
- Isocyanide Addition: Add the isocyanide last.
- Reaction: Stir at RT for 24 hours.
 - Optimization: If conversion is slow (<50% at 12h), heat to 50°C.
- Work-up:
 - Evaporate the solvent under reduced pressure.[\[5\]](#)
 - Dissolve the residue in EtOAc.
 - Wash sequentially with: 1M HCl (to remove unreacted amine), Saturated NaHCO_3 (to remove unreacted acid), and Brine.
- Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient 0–5%).

Visualized Workflows & Pathways

Diagram 1: Mechanistic Pathway (Biginelli & Ugi)

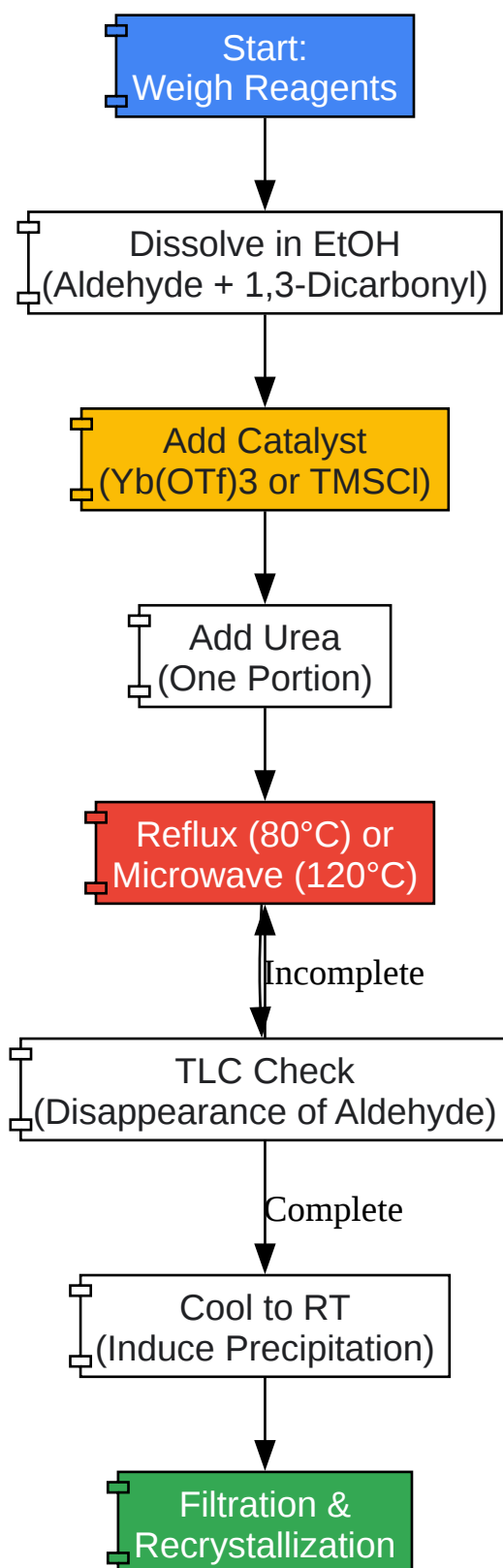
This diagram illustrates the divergent pathways available for this specific aldehyde substrate.



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Caption: Divergent synthesis pathways utilizing the aldehyde handle for heterocyclic (Biginelli) or peptidomimetic (Ugi) scaffold construction.

Diagram 2: Experimental Workflow (Biginelli Protocol)



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Caption: Step-by-step operational workflow for the acid-catalyzed Biginelli reaction.

Troubleshooting & Optimization Guide

Issue	Probable Cause	Corrective Action
Low Yield (Biginelli)	Aldehyde oxidation or Knoevenagel side-product.	Ensure inert atmosphere (N ₂). Use fresh aldehyde. Switch to microwave heating to minimize side reactions.
Lactam Hydrolysis	Reaction conditions too acidic/basic or too hot/long.	Avoid aqueous mineral acids (HCl). Use Lewis acids (Yb(OTf) ₃) which are milder. Keep temperature <100°C if possible.
Sticky/Oily Product	Incomplete crystallization.	Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce solidification.
No Reaction (Ugi)	Poor imine formation.	Pre-form the imine with molecular sieves (4Å) or Na ₂ SO ₄ for 2 hours before adding acid/isocyanide.

References

- Apixaban Intermediate Synthesis: Title: An alternative synthetic strategy to construct apixaban analogues. Source: Arkivoc, 2024. URL:[[Link](#)]
- Biginelli Reaction Mechanism & Protocols: Title: The Biginelli Reaction: A Review. Source: Organic Chemistry Portal.[6] URL:[[Link](#)]
- Ugi Reaction Methodology: Title: Ugi Four-Component Reaction (U-4CR) Under Green Conditions.[5] Source: World Journal of Chemical Education, 2013. URL:[[Link](#)]
- General MCR Applications in Drug Discovery: Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.[7] Source: Pharmaceuticals (Basel), 2010. URL:[[Link](#)]

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Sources

- [1. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [2. organic-chemistry.org](https://www.organic-chemistry.org) [organic-chemistry.org]
- [3. alfa-chemistry.com](https://www.alfa-chemistry.com) [alfa-chemistry.com]
- [4. mdpi.com](https://www.mdpi.com) [mdpi.com]
- [5. sciencedirect.com](https://www.sciencedirect.com) [sciencedirect.com]
- [6. Biginelli reaction - Wikipedia](https://en.wikipedia.org/wiki/Biginelli_reaction) [en.wikipedia.org]
- [7. researchgate.net](https://www.researchgate.net) [researchgate.net]
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